![molecular formula C19H22N2 B3141234 2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-50-4](/img/structure/B3141234.png)
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
Description
“2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals . The compound also contains a tert-butyl group, which is a branched alkyl group and is known for its unique reactivity pattern .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyridine ring and the tert-butyl group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The tert-butyl group is a branched alkyl group consisting of a central carbon atom bonded to three methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of the reactive pyridine ring and the tert-butyl group. Pyridinium salts, which include compounds like the one , are known for their synthetic routes and reactivity . The tert-butyl group also has a unique reactivity pattern .Future Directions
The future directions in the research and application of this compound could involve exploring its potential uses in various fields such as materials science, pharmaceuticals, and agrochemicals, given the known applications of structurally similar compounds . Further studies could also focus on exploring its synthesis and reactivity .
properties
IUPAC Name |
2-tert-butyl-1-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-7-9-15(10-8-14)13-21-17(19(2,3)4)12-16-6-5-11-20-18(16)21/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIQPPMLSVYFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC3=C2N=CC=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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